molecular formula C24H46N3O7P B157251 Isovaleryl-valyl-valyl-statine phosphinate ethyl ester CAS No. 128901-52-0

Isovaleryl-valyl-valyl-statine phosphinate ethyl ester

Cat. No. B157251
M. Wt: 519.6 g/mol
InChI Key: GMYHFKHRKYCTKS-HJNYFJLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovaleryl-valyl-valyl-statine phosphinate ethyl ester, also known as L-Val-Val-OMe-Stat-Pi(OEt)2, is a phosphinate ester that has been extensively studied for its potential use as a therapeutic agent. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.

Mechanism Of Action

Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 is a competitive inhibitor of DPP-IV. The compound binds to the active site of the enzyme and prevents it from cleaving incretin hormones. This leads to increased levels of intact incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. The mechanism of action of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been extensively studied, and several studies have shown that the compound is a potent inhibitor of DPP-IV.

Biochemical And Physiological Effects

Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has several biochemical and physiological effects. The compound is a potent inhibitor of DPP-IV, which leads to increased levels of intact incretin hormones. This leads to improved glucose homeostasis and reduced blood glucose levels. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been shown to improve insulin sensitivity and reduce inflammation in animal models of type 2 diabetes.

Advantages And Limitations For Lab Experiments

Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has several advantages for lab experiments. The compound is stable and can be easily synthesized using different methods. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 is a potent inhibitor of DPP-IV, which makes it a valuable tool for studying the role of DPP-IV in glucose metabolism. However, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has some limitations for lab experiments. The compound is relatively expensive, which limits its use in large-scale experiments. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has not been extensively tested in human studies, which limits its potential use as a therapeutic agent.

Future Directions

Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has several potential future directions. The compound has shown promising results in animal models of type 2 diabetes, and further studies are needed to determine its potential use as a therapeutic agent. In addition, Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 can be used as a tool to study the role of DPP-IV in glucose metabolism and the potential use of DPP-IV inhibitors for the treatment of type 2 diabetes. Finally, the synthesis of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 can be optimized to reduce the cost and increase the yield of the compound.

Synthesis Methods

The synthesis of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 involves the use of a phosphinate ester as a starting material. The phosphinate ester is then reacted with Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Statine to produce the final compound. The synthesis of Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been reported in several studies, and the compound has been synthesized using different methods, including solid-phase synthesis and solution-phase synthesis.

Scientific Research Applications

Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 has been extensively studied for its potential use as a therapeutic agent for the treatment of type 2 diabetes. The compound is a potent inhibitor of DPP-IV, which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV increases the levels of incretin hormones, which stimulate insulin secretion and reduce glucagon secretion. This leads to improved glucose homeostasis and reduced blood glucose levels. Several studies have shown that Isovaleryl-valyl-valyl-statine phosphinate ethyl estere-Stat-Pi(OEt)2 is effective in improving glucose tolerance and reducing blood glucose levels in animal models of type 2 diabetes.

properties

CAS RN

128901-52-0

Product Name

Isovaleryl-valyl-valyl-statine phosphinate ethyl ester

Molecular Formula

C24H46N3O7P

Molecular Weight

519.6 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl)-[(1R)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]butyl]phosphinic acid

InChI

InChI=1S/C24H46N3O7P/c1-10-34-20(29)13-35(32,33)19(12-15(4)5)26-22(17(8)9)24(31)27-23(30)21(16(6)7)25-18(28)11-14(2)3/h14-17,19,21-22,26H,10-13H2,1-9H3,(H,25,28)(H,32,33)(H,27,30,31)/t19-,21+,22+/m1/s1

InChI Key

GMYHFKHRKYCTKS-HJNYFJLDSA-N

Isomeric SMILES

CCOC(=O)CP(=O)([C@H](CC(C)C)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O

SMILES

CCOC(=O)CP(=O)(C(CC(C)C)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)O

Canonical SMILES

CCOC(=O)CP(=O)(C(CC(C)C)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C)O

Other CAS RN

128901-52-0

synonyms

isovaleryl-valyl-valyl-statine phosphinate ethyl ester
Iva-Val-Val-Sta(P)OEt
IvaVVSta(P)OEt

Origin of Product

United States

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